Methyl 4-fluoro-3-formylbenzoate
Overview
Description
“Methyl 4-fluoro-3-formylbenzoate” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
. The Canonical SMILES is COC(=O)C1=CC(=C(C=C1)F)C=O
. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 182.15 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 205 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It is a solid substance .Scientific Research Applications
Cancer Research and Treatment
Methyl 4-fluoro-3-formylbenzoate and its derivatives have shown significant potential in cancer research. Notably, a series of triphenylstannyl 4-((arylimino)methyl)benzoates were synthesized and demonstrated potent cytotoxicity against human cervical and breast cancer cells. These compounds showed enhanced cytotoxic efficacy compared to cisplatin and were specifically effective against HeLa cells while having negligible effects on normal cells. Their mechanism involves inducing apoptosis through the generation of reactive oxygen species and causing cell cycle arrest in the G1 and G2/M phases (Basu Baul et al., 2017).
Fluorescent Sensing and Bio-Imaging
A novel fluorogenic chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate was synthesized for the detection of Al³⁺ ions. This sensor exhibits high selectivity and sensitivity, capable of detecting Al³⁺ at parts per billion levels. Notably, it has been utilized as a bio-imaging fluorescent probe to detect Al³⁺ in human cervical HeLa cancer cell lines, demonstrating its potential in medical diagnostics and research (Ye et al., 2014).
Chemical Synthesis and Material Science
This compound is used as a precursor or intermediate in various chemical synthesis processes. For instance, it is involved in the synthesis of herbicide intermediates, demonstrating its relevance in agricultural chemistry (Zhou Yu, 2002). In another study, unexpected metal-free fluorination and oxidation of pyrazoles, promoted by Selectfluor, showcased the chemical versatility of fluoro-functionalized compounds, relevant for developing new synthetic pathways in material science (Bonacorso et al., 2015).
Antimicrobial and Antituberculosis Agents
Derivatives of this compound have been investigated for antimicrobial properties. Hydrazones derived from 4-fluorobenzoic acid hydrazide showed significant antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009). Also, new 5-arylidene derivatives bearing a fluorine atom showed promising antimicrobial activity, further highlighting the potential of these compounds in pharmaceutical applications (Desai et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-fluoro-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHOSFTDOXSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697533 | |
Record name | Methyl 4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093865-65-6 | |
Record name | Methyl 4-fluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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